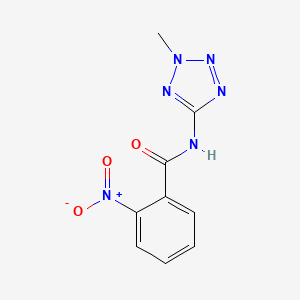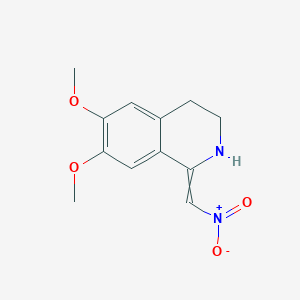
6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of methoxy groups at the 6 and 7 positions and a nitromethylidene group at the 1 position of the tetrahydroisoquinoline ring
Vorbereitungsmethoden
The synthesis of 6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common synthetic route starts with the nitration of 6,7-dimethoxy-1-methylisoquinoline at the C-8 position, followed by oxidation to form the nitro aldehyde. This intermediate is then condensed with nitromethane using alumina as a base to yield the corresponding alcohol. Dehydration of this alcohol produces the nitroethene, which can be further treated with iron-acetic acid to obtain the final product .
Analyse Chemischer Reaktionen
6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro aldehydes and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitromethylidene group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
6,7-Dimethoxy-1-methylisoquinoline: This compound lacks the nitromethylidene group, making it less reactive in certain chemical reactions.
6,7-Dimethoxy-1-tetralone: This compound has a different ring structure and lacks the nitromethylidene group, resulting in different chemical properties and applications .
Eigenschaften
CAS-Nummer |
653579-96-5 |
|---|---|
Molekularformel |
C12H14N2O4 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
6,7-dimethoxy-1-(nitromethylidene)-3,4-dihydro-2H-isoquinoline |
InChI |
InChI=1S/C12H14N2O4/c1-17-11-5-8-3-4-13-10(7-14(15)16)9(8)6-12(11)18-2/h5-7,13H,3-4H2,1-2H3 |
InChI-Schlüssel |
QNZJCEVEFSGBJT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CCNC2=C[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)

![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)
![Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-](/img/structure/B12528457.png)
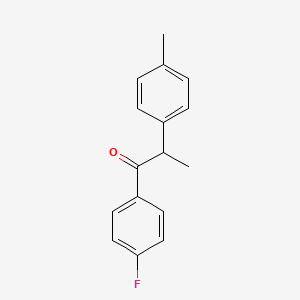

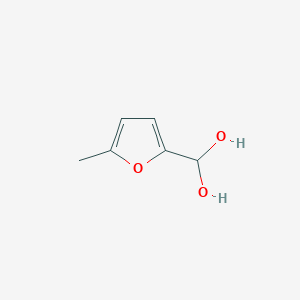
![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
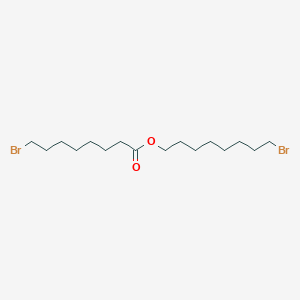
![2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline](/img/structure/B12528492.png)
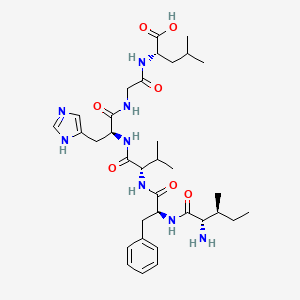
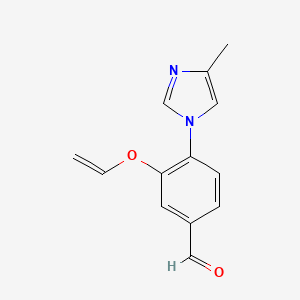
![[2-(2-Phenylethyl)cyclopropyl]methanol](/img/structure/B12528514.png)
